Di(pyridin-4-yl)amine

Coordination Polymers Metal-Organic Frameworks (MOFs) Crystal Engineering

Researchers constructing coordination polymers with entangled architectures require ligands beyond rigid linear 4,4'-bipyridine. Di(pyridin-4-yl)amine provides a V-shaped kinked topology and structure-directing N-H hydrogen bonding donor site for generating unique frameworks. - Yields 2-fold interpenetrated pcu, triply interpenetrated pts, and polycatenated graphitic networks inaccessible with rigid-rod ligands. - Enables pseudo-3D supramolecular assembly via N-H···O interactions in metal-carboxylate systems. - Serves as a benchmark ligand for studying amine-induced MOF porosity reduction (62.6% NO capacity loss in Ni-MOF-74).

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 1915-42-0
Cat. No. B154608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(pyridin-4-yl)amine
CAS1915-42-0
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NC2=CC=NC=C2
InChIInChI=1S/C10H9N3/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H,(H,11,12,13)
InChIKeyKDWIKPVYQSPYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(pyridin-4-yl)amine: Ligand Properties & Differentiation from Linear Dipyridyls


Di(pyridin-4-yl)amine (DPA, CAS 1915-42-0), also known as 4,4'-dipyridylamine or bis(4-pyridyl)amine, is a symmetric N-centered bifunctional heterocyclic compound with the molecular formula C10H9N3 and molecular weight 171.20 g/mol . It comprises two pyridin-4-yl rings connected through a secondary amine nitrogen, creating a V-shaped (kinked) topology with a central N-H hydrogen-bonding donor site [1]. Commercial suppliers typically offer this compound at ≥98.0% purity (GC/T), and it appears as a white to amber powder or crystalline solid with a melting point of approximately 283 °C . Unlike rigid linear dipyridyl ligands such as 4,4′-bipyridine (4,4′-bpy), DPA is both air-sensitive and hygroscopic, requiring storage under inert atmosphere in a cool, dark environment .

Why Linear Dipyridyls Cannot Replace Di(pyridin-4-yl)amine


Direct substitution of di(pyridin-4-yl)amine (DPA) with the more common rigid rod ligand 4,4′-bipyridine (4,4′-bpy) fundamentally alters the structural topology of the resulting coordination polymers. In contrast to the rigid linear 4,4′-bpy, DPA possesses a kinked donor disposition (V-shaped geometry) arising from the central amine nitrogen bridge [1]. This kinked conformation, combined with the capacity for structure-directing hydrogen bonding via the central N-H moiety, consistently yields significantly different framework topologies, including unprecedented self-penetrated networks and varying degrees of interpenetration [1]. Consequently, experimental results demonstrate that substituting DPA with other dipyridyl ligands produces coordination polymers with entirely different crystal architectures, pore geometries, and functional performance [1].

Di(pyridin-4-yl)amine: Quantitative Evidence vs. Closest Analogs


Framework Topology and Interpenetration Differences vs. 4,4′-Bipyridine

Coordination polymers constructed using the kinked ligand 4,4′-dipyridylamine (dpa) display structural topologies that are often significantly different from those based on the rigid rod tethering ligand 4,4′-bipyridine (4,4′-bpy). Unlike the linear 4,4′-bpy, the kinked donor disposition and hydrogen-bonding capability of dpa act as structure-directing factors [1]. This results in the generation of several unprecedented self-penetrated network topologies not observed with 4,4′-bpy-based systems [1].

Coordination Polymers Metal-Organic Frameworks (MOFs) Crystal Engineering

NO Adsorption and Selectivity Changes in Modified Ni-MOF-74

Direct modification of Ni-MOF-74 with di(pyridin-4-yl)amine (DPA) significantly alters gas adsorption performance [1]. After DPA introduction, the NO adsorption capacity of Ni-MOF-74 decreased from 164.4 cc·g⁻¹ to 61.5 cc·g⁻¹ [1]. Simultaneously, the NO/CO₂ adsorption selectivity decreased from 247.7 to 42.4 [1]. This dramatic reduction is attributed to DPA coordination with Ni metal centers and pore blocking by the relatively large DPA molecule [1].

MOF Post-Synthetic Modification Gas Adsorption NO Separation

NO/CO₂ Selectivity: Di(pyridin-4-yl)amine vs. 2,3-Diaminopyrazine Modification

When comparing amino-functionalized ligands for Ni-MOF-74 modification, di(pyridin-4-yl)amine (DPA, containing one –NH group) and 2,3-diaminopyrazine (DAP, containing two –NH₂ groups) both reduced performance relative to unmodified MOF [1]. However, the DPA-modified material retained an NO/CO₂ selectivity of 42.4, whereas the DAP-modified material exhibited a higher selectivity of 200.3 [1]. Relative to unmodified Ni-MOF-74 (selectivity 247.7), DPA caused an 82.9% reduction while DAP caused only a 19.1% reduction—a difference of 63.8 percentage points [1].

MOF Post-Synthetic Modification Gas Adsorption NO Separation

Simultaneous Detection of Cu²⁺, Hg²⁺, Pb²⁺ with Fluorescent Chemosensor

A BODIPY-based chemosensor functionalized with a dipyridylamino (DPA) receptor exhibits simultaneous sensitive recognition for Cu²⁺, Hg²⁺, and Pb²⁺ ions [1]. Upon addition of these metal ions in CH₃CN, the initial absorption maximum displays obvious blue shifts with color changes clearly observable by naked eye [1]. Fluorescence intensity is significantly enhanced, with new emission peaks appearing at 587 nm for Pb²⁺ and Hg²⁺ ions, and at 545 nm for Cu²⁺ ions [1].

Fluorescent Chemosensors Metal Ion Detection Optical Sensing

Supramolecular 2D-to-3D Stacking via N-H···O Hydrogen Bonding

In isostructural coordination polymers of formulation [M(glu)(dpa)]ₙ (M = Co, Ni, Cu; glu = glutarate), neighboring 2D layers stack into a pseudo-3D crystal structure through supramolecular hydrogen bonding between the dpa amine units (N-H donors) and the semi-chelated glutarate oxygen atoms (acceptors) [1].

Supramolecular Chemistry Hydrogen Bonding Coordination Polymers

Di(pyridin-4-yl)amine: Proven Research & Industrial Applications


Entangled MOF Synthesis with Novel Topologies

Researchers seeking to construct coordination polymers with unique entangled architectures—including 2-fold interpenetrated pcu networks, triply interpenetrated pts lattices, or polycatenated graphitic layers—should procure di(pyridin-4-yl)amine as a kinked dipodal tethering ligand. The V-shaped donor disposition and hydrogen-bonding N-H functionality enable structural motifs that are fundamentally inaccessible using rigid linear ligands such as 4,4′-bipyridine. For example, hydrothermal synthesis with divalent metal adipates and dpa yields Co derivatives displaying 2-fold interpenetrated decorated pcu structures, Ni congeners manifesting unprecedented triply interpenetrated pts lattices, and Zn complexes possessing mutually inclined polycatenated graphitic layers [3].

Multi-Metal Ion Optical Chemosensors

The dipyridylamino (DPA) moiety serves as an effective receptor unit in the design of colorimetric and fluorescent chemosensors. When conjugated to fluorophores such as BODIPY, the DPA group enables simultaneous sensitive recognition of Cu²⁺, Hg²⁺, and Pb²⁺ ions [3]. This application is supported by experimental evidence showing naked-eye observable color changes and distinct fluorescence enhancement with ion-specific emission wavelengths (587 nm for Pb²⁺/Hg²⁺ and 545 nm for Cu²⁺) upon metal binding, making DPA-functionalized probes valuable for environmental monitoring and analytical chemistry [3].

Pore-Blocking and Active-Site Occupancy in MOF Modification

For researchers studying the effects of amino-functionalized ligand coordination on MOF porosity and gas adsorption performance, di(pyridin-4-yl)amine provides a well-characterized case study of severe performance degradation. The introduction of DPA into Ni-MOF-74 reduces NO adsorption capacity from 164.4 cc·g⁻¹ to 61.5 cc·g⁻¹ (62.6% reduction) and NO/CO₂ selectivity from 247.7 to 42.4 (82.9% reduction) [3]. These quantitative data establish DPA as a benchmark ligand for understanding the dual mechanisms of metal-site occupancy and pore constriction in post-synthetically modified MOFs, providing valuable insights for rational ligand selection in gas separation applications [3].

Supramolecular Assemblies via N-H···O Hydrogen Bonding

Di(pyridin-4-yl)amine enables the construction of coordination polymers where 2D layers are stacked into pseudo-3D supramolecular architectures via N-H···O hydrogen bonding between the central amine unit and carboxylate oxygen atoms. This structure-directing interaction has been demonstrated in isostructural [M(glu)(dpa)]ₙ (M = Co, Ni, Cu) systems, where neighboring layers are organized into higher-dimensionality frameworks through dpa-mediated hydrogen bonding [3]. Procurement of dpa over non-hydrogen-bonding dipyridyl ligands is essential for accessing this specific supramolecular assembly pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Di(pyridin-4-yl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.